molecular formula C9H5FN2O2 B8650222 4-Fluoro-5-nitroisoquinoline

4-Fluoro-5-nitroisoquinoline

Cat. No. B8650222
M. Wt: 192.15 g/mol
InChI Key: UEHCZLGUARZVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-nitroisoquinoline is a useful research compound. Its molecular formula is C9H5FN2O2 and its molecular weight is 192.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-5-nitroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-5-nitroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Fluoro-5-nitroisoquinoline

Molecular Formula

C9H5FN2O2

Molecular Weight

192.15 g/mol

IUPAC Name

4-fluoro-5-nitroisoquinoline

InChI

InChI=1S/C9H5FN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H

InChI Key

UEHCZLGUARZVFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Specifically, 4-fluoroisoquinoline (3) is nitrified with potassium nitrate in sulfuric acid, to thereby form 4-fluoro-5-nitroisoquinoline (4a) and a position isomer (4b) thereof [step A]. Subsequently, these two products are reduced by use of concentrated hydrochloric acid and stannous chloride dihydrate, to thereby form 4-fluoro-5-aminoisoquinoline (5a) and a position isomer (5b) thereof [step B]. 5-Amino-4-fluoroisoquinoline (5a) is separated through column chromatography for purification [step C]. The purified product is diazotized with sodium nitrite [step D]. The diazo compound is subjected to Sandmeyer reaction employing SO2 gas-saturated acetic acid and cupric chloride dihydrate [step E], to thereby yield 4-fluoroisoquinoline-5-sulfonyl chloride (2a).
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Synthesis routes and methods II

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